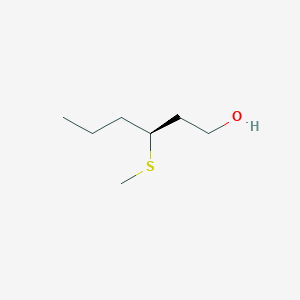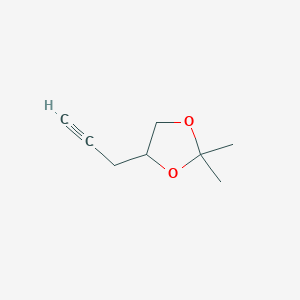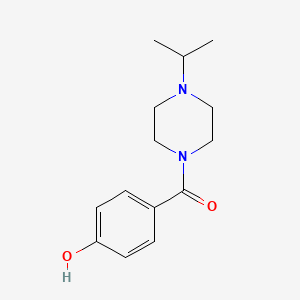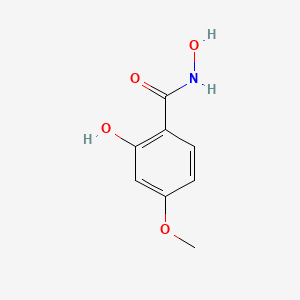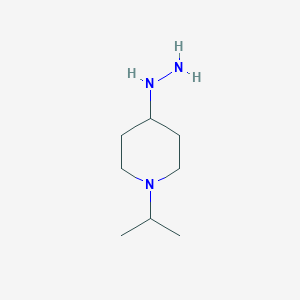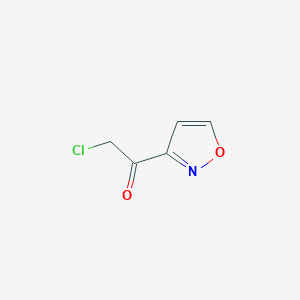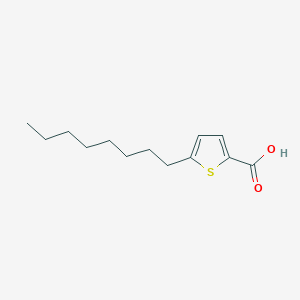
5-Octylthiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Octylthiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family . It has a molecular weight of 240.37 .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12 (16-11)13 (14)15/h9-10H,2-8H2,1H3, (H,14,15) .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors . Carboxylic acids, like this compound, undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.37 . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Antibacterial Activity
5-Octylthiophene-2-carboxylic acid derivatives have shown promising results in antibacterial activity. For instance, N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, synthesized in a one-pot process, demonstrated significant antimicrobial effects against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019). Similarly, 2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives exhibited notable in vitro antibacterial properties (International Journal of Pharma Research & Review, 2016).
Pharmaceutical Applications
Though specific to 5-phenylthiophenecarboxylic acid derivatives, these compounds have shown potential as antirheumatic agents. Their structure-activity relationships indicated that certain derivatives could be more potent than existing drugs (Bioorganic & Medicinal Chemistry, 2003).
Biological Sensing and Analysis
Terthiophene carboxylic derivatives, such as 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid, have been investigated for their application as fluorescent biosensors. They demonstrated potential in protein analysis, showing specific binding and fluorescence intensity changes in the presence of certain proteins (Journal of Luminescence, 2016).
Conducting Polymer Research
In the field of conducting polymers, water-soluble polythiophene carboxylic acids like poly(3-thiophene acetic acid) have shown interesting properties in potentiometric titration, viscosity measurements, and UV-visible spectroscopy. These studies suggested pH-induced conformational changes in the polymer chain, indicating potential applications in material science (Macromolecules, 1999).
Solar Cell Enhancement
Carboxylic acid groups in conducting polymer dyes, such as those in thiophene-based derivatives, have been shown to enhance solar cell performance. The study highlighted the stronger binding of polymer dyes with carboxylic acid groups to TiO2 layers, improving the efficiency of photovoltaic cells (Journal of Power Sources, 2011).
Photoreleasable Protecting Groups
Carboxylic acids like this compound are explored as photoreleasable protecting groups. This application is significant in photochemistry and organic synthesis, where controlled release of carboxylic acids is achieved through photodeprotection (Organic Letters, 2000).
Suzuki-Miyaura Coupling
These compounds are also integral in Suzuki-Miyaura coupling reactions for synthesizing various organic compounds. An example is the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, which are crucial in organic synthesis (Tetrahedron, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-octylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJSRSUALRGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520225 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90619-88-8 | |
| Record name | 5-Octylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


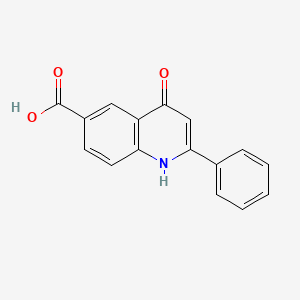
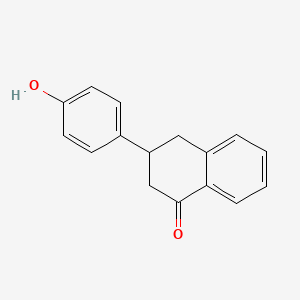

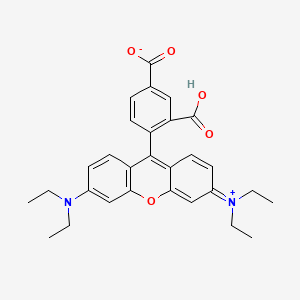
![Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B3058559.png)
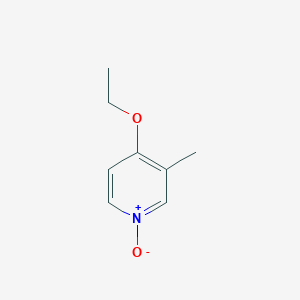
![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)
